2-(benzylsulfanyl)-N-[(2E)-5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with a suitable thiadiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-(BENZYLSULFANYL)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE apart from similar compounds is its specific substitution pattern and the presence of both benzylsulfanyl and dichlorophenyl groups
Properties
Molecular Formula |
C18H15Cl2N3OS2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-14-7-6-13(8-15(14)20)9-17-22-23-18(26-17)21-16(24)11-25-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,23,24) |
InChI Key |
RJPYFDWZXPQSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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